Pemetrexed-Dinatriumsalz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

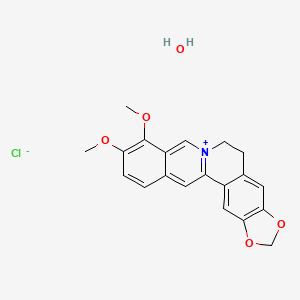

Pemetrexed disodium is a novel antifolate drug used in the treatment of various types of cancer. It is a cytotoxic agent, meaning it interferes with the growth and spread of cancer cells in the body. Pemetrexed disodium is the active form of pemetrexed, an antifolate chemotherapy drug used to treat non-small cell lung cancer, mesothelioma, and other types of cancer. Pemetrexed disodium has been shown to have a wide range of activities, including inhibition of DNA synthesis, inhibition of folate metabolism, and inhibition of angiogenesis. It has been used in combination with other chemotherapy drugs to effectively treat various types of cancer.

Wissenschaftliche Forschungsanwendungen

Behandlung von Mehreren Solida-Tumoren

Pemetrexed-Dinatriumsalz ist ein multi-gezieltes Antifolat, das vielversprechende klinische Aktivität gegen eine Vielzahl von soliden Tumoren gezeigt hat {svg_1}. Dazu gehören nicht-kleinzelliger Lungen-, Brust-, Mesotheliom-, Darm-, Bauchspeicheldrüsen-, Magen-, Blasen-, Gebärmutterhals- und Kopf- und Halskrebs {svg_2}.

Hemmung von Folat-abhängigen Enzymen

this compound hemmt mehrere folatabhängige Enzyme, die an der Purin- und Pyrimidinsynthese beteiligt sind {svg_3}. Diese Enzyme umfassen Thymidilatsynthase, Dihydrofolat-Reduktase, Glycinamid-Ribonukleotid-Formyltransferase und Aminoimidazol-Carboxamid-Ribonukleotid-Formyltransferase {svg_4}.

Kombinationstherapien

Studien haben gezeigt, dass die Kombination von Pemetrexed mit anderen aktiven Chemotherapeutika zu wichtigen Behandlungsschemata für verschiedene Krebsarten führen kann {svg_5}. Dies liegt an seiner multi-gezielten Natur, die es ermöglicht, synergistisch mit anderen Medikamenten zu wirken.

4. Behandlung von Ovarialkrebs und Lungenadenokarzinom this compound befindet sich derzeit in klinischen Studien als potenzielle Behandlung für Ovarialkrebs und Lungenadenokarzinom {svg_6}. Die Ergebnisse dieser Studien könnten die Bandbreite an Krebsarten erweitern, die mit diesem Medikament behandelt werden können.

Physikalisch-chemische Eigenschaften

Die physikalisch-chemischen Eigenschaften von this compound wurden umfassend untersucht {svg_7}. Diese Studien haben die Stabilität der amorphen und hydratisierten Formen des Medikaments sowie neuer Formen von Pemetrexed-Diacid, einem wichtigen synthetischen Zwischenprodukt, untersucht {svg_8}.

Synthese und Charakterisierung von Verunreinigungen

Es wurden auch Untersuchungen zur Synthese und physikalisch-chemischen Charakterisierung der Verunreinigungen von this compound durchgeführt {svg_9}. Diese Forschung ist entscheidend, um die pharmazeutische Reinheit des Medikaments zu gewährleisten.

Reduktion der GARFT-Aktivität

this compound hat gezeigt, dass es die Aktivität von Glycinamid-Ribonukleotid-Formyltransferase (GARFT) in menschlichen Leukämiezellen reduziert {svg_10}. Dies deutet darauf hin, dass GARFT ein Ziel von this compound ist, obwohl die primäre Wirkungsstätte die Thymidilatsynthase ist {svg_11}.

Diese Form wurde aufgrund ihrer hohen Effizienz und Reinheit für die weitere pharmazeutische Entwicklung ausgewählt {svg_12}.

Wirkmechanismus

Target of Action

Pemetrexed disodium is a multi-targeted antifolate . Its primary targets are multiple folate-dependent enzymes involved in both purine and pyrimidine synthesis, including thymidylate synthase , dihydrofolate reductase , glycinamide ribonucleotide formyltransferase , and aminoimidazole carboxamide ribonucleotide formyltransferase . These enzymes play crucial roles in DNA synthesis and cell replication, making them key targets for anticancer agents .

Mode of Action

Pemetrexed disodium exerts its antineoplastic activity by disrupting folate-dependent metabolic processes essential for cell replication . It inhibits the aforementioned enzymes, thereby impeding both DNA synthesis and folate metabolism . This disruption of essential metabolic processes leads to the inhibition of cell proliferation .

Biochemical Pathways

The inhibition of the targeted enzymes by Pemetrexed disodium affects the biochemical pathways of purine and pyrimidine synthesis . This results in the disruption of DNA synthesis, which is crucial for cell replication . The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis .

Pharmacokinetics

Pemetrexed disodium’s pharmacokinetics can serve as a prognostic factor for the development of toxicity, especially for neutropenia . The pharmacokinetics of Pemetrexed disodium were best characterized by a two-compartment model with initial distribution and terminal elimination half-lives of 0.63h and 2.73h, respectively . There is a strong relationship between clearance (CL) and creatinine clearance (CrCL), indicating that Pemetrexed is primarily eliminated by renal excretion .

Result of Action

The result of Pemetrexed disodium’s action at the molecular level is the disruption of DNA synthesis, leading to cell cycle arrest and apoptosis . At the cellular level, this results in the inhibition of cell proliferation and the induction of cell death .

Action Environment

The efficacy and toxicity of Pemetrexed disodium can be influenced by several environmental factors. For instance, the introduction of standard vitamin supplementation and dexamethasone has been shown to decrease the incidence of hematological toxicity and skin reactions . Furthermore, in cases of high risk for toxicity, granulocyte colony-stimulating factor can be used to prevent severe hematological toxicity . These strategies highlight how the action environment can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Zukünftige Richtungen

Pemetrexed is a cornerstone in the treatment of lung cancer . Several experimental options to prevent or manage pemetrexed-related toxicity, such as the use of standard folinic acid, hemodialysis, antidotes such as thymidine, hypoxanthine, and glucarpidase, and the use of therapeutic drug monitoring, still need clinical evaluation before implementation .

Biochemische Analyse

Biochemical Properties

Pemetrexed Disodium inhibits the folate-dependent enzymes, thymidylate synthase (TS) and dihydrofolate reductase (DHFR), and the purine biosynthetic enzyme, glycinamide ribonucleotide formyltransferase (GARFT) . These interactions disrupt the synthesis of nucleotides, the building blocks of DNA, thereby inhibiting tumor growth .

Cellular Effects

Pemetrexed Disodium has been shown to have significant effects on various types of cells, particularly cancer cells. It is a key component in the treatment of non-small cell lung cancer, mesothelioma, and thymic epithelial tumors . Its effects on cellular processes include perturbations in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Pemetrexed Disodium involves its binding to and inhibition of TS, DHFR, and GARFT . This results in the disruption of nucleotide metabolism, leading to the inhibition of DNA synthesis and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pemetrexed Disodium have been observed to change over time. It has been found to be stable, with no significant degradation observed over the course of the studies .

Dosage Effects in Animal Models

The effects of Pemetrexed Disodium in animal models have been found to vary with dosage. High doses have been associated with toxic or adverse effects .

Metabolic Pathways

Pemetrexed Disodium is involved in the metabolic pathways of folate metabolism and purine and pyrimidine synthesis . It interacts with enzymes and cofactors in these pathways, leading to effects on metabolic flux and metabolite levels .

Transport and Distribution

Pemetrexed Disodium is transported into cells via the reduced folate carrier (RFC), with transport kinetics similar to those of methotrexate . It binds to folate receptor– with a very high affinity .

Subcellular Localization

The subcellular localization of Pemetrexed Disodium is likely to be within the cytoplasm, given its role in inhibiting enzymes involved in nucleotide metabolism

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pemetrexed disodium involves the reaction of several starting materials to form the final product. The pathway is designed to ensure high yield and purity of the compound.", "Starting Materials": [ "2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyphenyl)amino] pyrido[2,3-d]pyrimidine", "N-(4-(2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl)-L-glutamic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Water" ], "Reaction": [ "Step 1: The first step involves the reaction of 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyphenyl)amino] pyrido[2,3-d]pyrimidine with N-(4-(2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl)-L-glutamic acid in the presence of sodium hydroxide and methanol to form an intermediate product.", "Step 2: The intermediate product obtained in step 1 is then treated with hydrochloric acid to form a crude product.", "Step 3: The crude product obtained in step 2 is then treated with sodium bicarbonate and water to form Pemetrexed disodium.", "Step 4: The final product is purified using various techniques such as crystallization, filtration, and drying to obtain pure Pemetrexed disodium." ] } | |

| 150399-23-8 | |

Molekularformel |

C20H19N5Na2O6 |

Molekulargewicht |

471.4 g/mol |

IUPAC-Name |

disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m0../s1 |

InChI-Schlüssel |

NYDXNILOWQXUOF-GXKRWWSZSA-L |

Isomerische SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Synonyme |

LY-231514 |

Herkunft des Produkts |

United States |

Q1: What is the primary mechanism of action of Pemetrexed disodium?

A1: Pemetrexed disodium is a multitargeted antifolate agent that disrupts crucial folate-dependent metabolic processes essential for cell replication. [] It exerts its anticancer activity primarily by inhibiting multiple enzymes in the folate pathway. [] In vitro studies have shown that it inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). []

Q2: What are the downstream effects of Pemetrexed disodium inhibiting these enzymes?

A2: Inhibiting TS disrupts the synthesis of thymidine, a crucial building block for DNA. Blocking DHFR hinders the formation of tetrahydrofolate, a coenzyme vital for purine and pyrimidine synthesis. By targeting GARFT, Pemetrexed disodium further interferes with purine synthesis, collectively impeding DNA and RNA synthesis and ultimately leading to cancer cell death.

Q3: What is the molecular formula and weight of Pemetrexed disodium?

A3: The molecular formula of Pemetrexed disodium is C20H21N5Na2O6. Its molecular weight is 471.4 g/mol.

Q4: Is there spectroscopic data available to confirm the structure of Pemetrexed disodium?

A4: Yes, researchers have employed techniques like 1H-NMR and IR to verify the structure of synthesized Pemetrexed disodium. [] Additionally, powder X-ray diffraction analysis has been instrumental in identifying characteristic peaks associated with different polymorphic forms of the compound. []

Q5: What is the impact of different pH conditions on the stability of Pemetrexed disodium?

A7: Studies have examined the stability of Pemetrexed disodium in 0.9% Sodium chloride injection and 5% Glucose injection with varying pH levels. [] While the exact impact of different pH conditions on stability requires further investigation, research suggests that pH changes remain within acceptable limits for up to 6 hours after reconstitution, highlighting the importance of timely administration. []

Q6: What analytical methods are commonly used to characterize and quantify Pemetrexed disodium?

A6: Researchers utilize various analytical techniques, including:

Q7: What about the validation of these analytical methods?

A9: The validation of analytical methods is paramount for ensuring the reliability and accuracy of data. Researchers adhere to guidelines set by organizations like the International Conference on Harmonization (ICH) when validating analytical methods for Pemetrexed disodium. [] Typical validation parameters include linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ). [, ]

Q8: What is the evidence for the efficacy of Pemetrexed disodium in treating cancer?

A10: Pemetrexed disodium has demonstrated efficacy in treating specific types of cancer. Preclinical studies have shown its ability to inhibit the growth of various cancer cell lines. [, ] Specifically, it has shown promise in treating malignant pleural mesothelioma and non-small cell lung cancer. [] Clinical trials have provided evidence supporting its use in combination with cisplatin as a first-line treatment for patients with advanced non-small cell lung cancer. []

Q9: Are there any studies exploring the effectiveness of Pemetrexed disodium in specific lung cancer subtypes?

A11: Yes, researchers have investigated the effects of Pemetrexed disodium on lung cancer cells with specific genetic mutations. For instance, studies have explored its impact on the growth of A549 cells, a cell line harboring a KRAS mutation frequently found in lung cancer. [, ] Additionally, research has examined its mechanism of action in PC9 cells, characterized by an EGFR exon 19 deletion, another common mutation in lung cancer. [] These studies aim to elucidate the potential of Pemetrexed disodium in treating specific lung cancer subtypes and optimizing treatment strategies based on individual genetic profiles.

Q10: What are the common formulations of Pemetrexed disodium for clinical use?

A12: Pemetrexed disodium is primarily available as a sterile lyophilized powder for reconstitution into an injectable solution. This formulation facilitates intravenous administration, the standard route for this drug. [, , ]

Q11: Are there ongoing efforts to develop improved formulations or drug delivery systems for Pemetrexed disodium?

A13: Yes, researchers are actively exploring strategies to enhance the delivery and efficacy of Pemetrexed disodium. For example, the development of the amorphous polymorph aims to improve stability and potentially solubility, which could influence its pharmacokinetic properties. [] Additionally, studies investigating the use of excipients like beta-cyclodextrin in formulations suggest potential benefits in terms of increased solubility and stability. [] While specific drug delivery systems targeting Pemetrexed disodium haven't been extensively discussed in the provided abstracts, it remains an active area of research in pharmaceutical sciences, especially for enhancing drug efficacy and reducing off-target effects.

Q12: What are the known side effects of Pemetrexed disodium treatment?

A14: While a detailed discussion of side effects is outside the scope of this scientific Q&A, research indicates that Pemetrexed disodium, like many anticancer drugs, can cause side effects. Some studies have reported hematological toxicities and gastrointestinal biochemical toxicity as potential adverse reactions. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide](/img/structure/B1139215.png)

![3-[[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid](/img/structure/B1139221.png)

![(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol](/img/structure/B1139224.png)

![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1139227.png)